3-(4-Fluoro-3-nitrophenyl)pyridine
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Overview
Description
3-(4-Fluoro-3-nitrophenyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 4-fluorophenylpyridine using nitric acid and sulfuric acid under controlled conditions to introduce the nitro group . Another approach includes the use of fluorinating agents such as Selectfluor® to introduce the fluorine atom onto a nitrophenylpyridine precursor .
Industrial Production Methods
Industrial production of 3-(4-Fluoro-3-nitrophenyl)pyridine may involve large-scale nitration and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-nitrophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
Scientific Research Applications
3-(4-Fluoro-3-nitrophenyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of herbicides and insecticides due to its biological activity.
Materials Science: It serves as a precursor for the synthesis of advanced materials with unique electronic and optical properties.
Radiopharmaceuticals: Fluorinated pyridines are explored for their potential use in positron emission tomography (PET) imaging agents.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-nitrophenyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological receptors and enzymes, potentially leading to inhibitory or modulatory effects . The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Fluoro-3-nitroaniline: Contains an amino group instead of a pyridine ring, leading to different chemical properties and applications.
2-Fluoro-4-nitrophenylpyridine: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness
3-(4-Fluoro-3-nitrophenyl)pyridine is unique due to the specific positioning of the fluorine and nitro groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications in various scientific fields .
Properties
Molecular Formula |
C11H7FN2O2 |
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Molecular Weight |
218.18 g/mol |
IUPAC Name |
3-(4-fluoro-3-nitrophenyl)pyridine |
InChI |
InChI=1S/C11H7FN2O2/c12-10-4-3-8(6-11(10)14(15)16)9-2-1-5-13-7-9/h1-7H |
InChI Key |
UMDHAJNCWPMODX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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